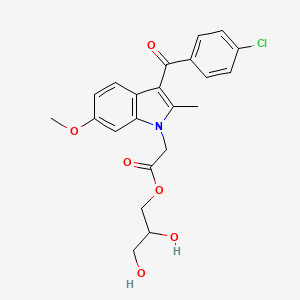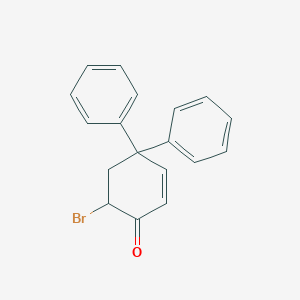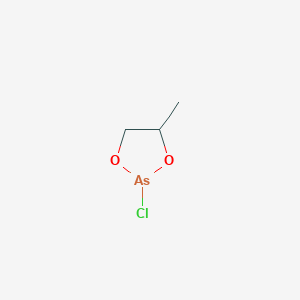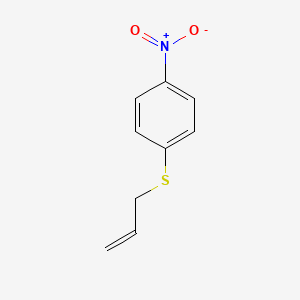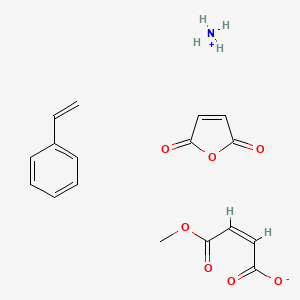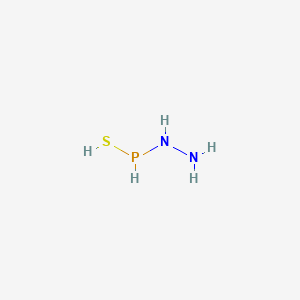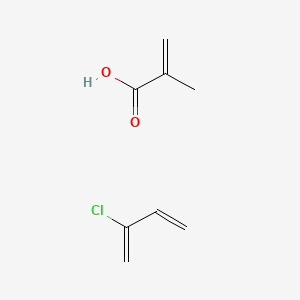
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to convert 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene yields 2-chlorobuta-1,3-diene.
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or non-chlorinated butadiene compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .
Aplicaciones Científicas De Investigación
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of bio-compatible materials.
Medicine: Its derivatives are being studied for potential use in drug delivery systems and as components of medical devices.
Mecanismo De Acción
The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Chloroprene (2-chlorobuta-1,3-diene): Used primarily in the production of neoprene, a type of synthetic rubber.
Methacrylic Acid: Used in the production of polymers and copolymers for various industrial applications.
Uniqueness
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .
Propiedades
Número CAS |
25053-30-9 |
|---|---|
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6) |
Clave InChI |
SGJBVIUXXNBDOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.C=CC(=C)Cl |
Números CAS relacionados |
25053-30-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
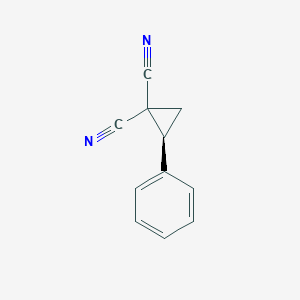
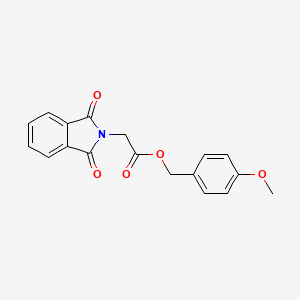
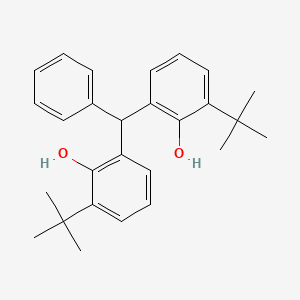
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
